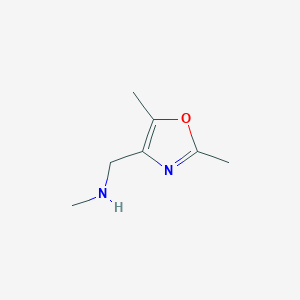

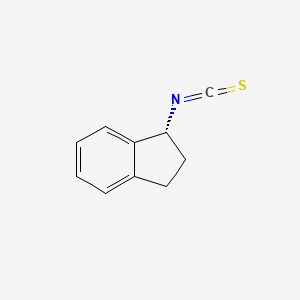

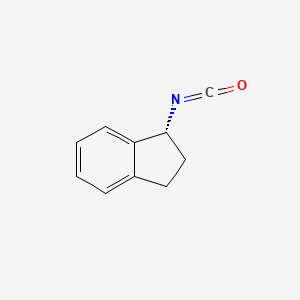

![molecular formula C7H6ClN3 B1599631 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 30458-68-5](/img/structure/B1599631.png)

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Descripción general

Descripción

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 167.59 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.59 g/mol . Other specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

In medicinal chemistry, 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine derivatives are explored for their therapeutic potential due to their structural similarity to purines, which are crucial in various biological processes .

Methods of Application

Synthetic approaches often involve palladium-catalyzed reactions, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides to yield the desired imidazopyridines .

Results and Outcomes

These compounds have shown promise as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs, impacting central nervous system, digestive system, cancer, and inflammation treatments .

Agriculture

Application Summary

Imidazo[4,5-b]pyridine derivatives are utilized in agriculture for the treatment of shoots of broad-leaved plants and in rodent control strategies .

Methods of Application

The application involves synthesizing derivatives that can act as pesticides or rodenticides, with specific protocols depending on the target species and environmental conditions .

Results and Outcomes

The use of these compounds in agriculture has contributed to improved plant health and effective pest management, although specific quantitative data on their efficacy is not detailed in the available literature .

Materials Science

Application Summary

The imidazopyridine scaffold is recognized for its potential in materials science due to its structural characteristics .

Methods of Application

The compounds are synthesized for incorporation into materials that require specific molecular properties, such as stability or reactivity .

Results and Outcomes

While specific outcomes are not detailed, the structural utility of imidazopyridines suggests their inclusion in advanced material designs .

Biochemistry

Application Summary

In biochemistry, the focus is on the biochemical pathways influenced by imidazopyridines, including those involved in metabolism and immune system function .

Methods of Application

Biochemical assays and molecular biology techniques are used to study the interaction of imidazopyridines with various cellular components .

Results and Outcomes

These studies have highlighted the role of imidazopyridines in modulating cellular pathways, which is critical for the functioning of cancerous cells, pathogens, and enzymes involved in carbohydrate metabolism .

Pharmacology

Application Summary

Pharmacological studies investigate the effects of imidazopyridines on disease conditions, given their role as modulators of various receptors and enzymes .

Methods of Application

Clinical trials and in vitro experiments are conducted to assess the efficacy and safety of these compounds in treating diseases .

Results and Outcomes

Imidazopyridines have been found to possess a wide range of activities, including antiviral, antimicrobial, and cytotoxic activities, which are promising for the development of new therapeutic agents .

Organic Synthesis

Application Summary

Imidazopyridines are valuable in organic synthesis for constructing complex molecules due to their reactivity and versatility .

Methods of Application

Organic synthesis techniques involve the use of imidazopyridines as intermediates or catalysts in the formation of various organic compounds .

Results and Outcomes

The synthesis of imidazopyridines has enabled the development of novel organic molecules with potential applications in drug development and other areas of chemistry .

This analysis provides a snapshot of the diverse applications of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine in scientific research, highlighting its significance across various fields. The detailed methods and outcomes offer insight into the compound’s versatility and potential for future innovations.

Antiviral Research

Application Summary

Imidazo[4,5-b]pyridine derivatives have been identified as potential antiviral agents due to their ability to interfere with viral replication mechanisms .

Methods of Application

The compounds are tested against a range of viruses in vitro, often using cell culture systems to evaluate their efficacy in inhibiting viral growth .

Results and Outcomes

Some derivatives have shown promising results in reducing viral load and inhibiting the replication of certain viruses, although specific quantitative data is not detailed in the available literature .

Antimicrobial Development

Application Summary

These derivatives are also explored for their antimicrobial properties, targeting various bacterial and fungal pathogens .

Methods of Application

Screening involves assessing the minimum inhibitory concentration (MIC) against a panel of microorganisms to determine effectiveness .

Results and Outcomes

Certain imidazo[4,5-b]pyridine compounds have demonstrated significant antimicrobial activity, contributing to the development of new classes of antibiotics .

Cancer Therapy

Application Summary

Imidazo[4,5-b]pyridine derivatives are studied for their potential as cancer therapeutics, particularly as kinase inhibitors that can disrupt cancer cell signaling pathways .

Methods of Application

These compounds are subjected to various assays to determine their ability to inhibit specific kinases implicated in carcinogenesis .

Results and Outcomes

Derivatives have been found to inhibit the activity of Aurora A kinase, a protein associated with cancer progression, suggesting their use in targeted cancer therapies .

Analgesic and Anti-inflammatory Agents

Application Summary

The analgesic and anti-inflammatory properties of imidazo[4,5-b]pyridine derivatives make them candidates for the development of new pain relief medications .

Methods of Application

Preclinical studies involve animal models to test the efficacy of these compounds in reducing pain and inflammation .

Results and Outcomes

Some derivatives have shown effectiveness comparable to existing NSAIDs, with potential for fewer side effects .

Cardiovascular Research

Application Summary

Research into cardiovascular diseases has included imidazo[4,5-b]pyridine derivatives as potential treatments for conditions like hypertension and arrhythmias .

Methods of Application

The derivatives are tested in both in vitro assays and in vivo animal models to assess their impact on cardiovascular function .

Results and Outcomes

Certain compounds have exhibited hypotensive and antiarrhythmic activities, indicating their potential use in managing cardiovascular conditions .

Agricultural Chemistry

Application Summary

In agricultural chemistry, these compounds are used to develop treatments for broad-leaved plants and as rodenticides .

Methods of Application

Field trials and laboratory tests are conducted to evaluate the effectiveness of these compounds in protecting crops and controlling rodent populations .

Results and Outcomes

The application of imidazo[4,5-b]pyridine derivatives in agriculture has shown positive effects on plant health and pest control, though detailed quantitative results are not specified .

Propiedades

IUPAC Name |

2-chloro-3-methylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHGAEKALDRGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445300 | |

| Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

CAS RN |

30458-68-5 | |

| Record name | 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

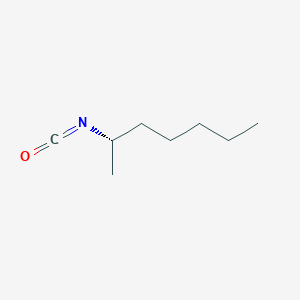

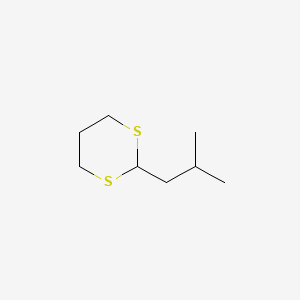

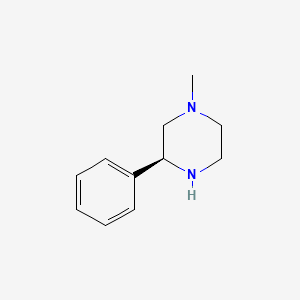

![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)

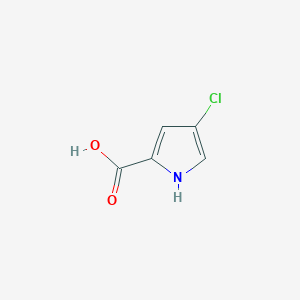

![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)